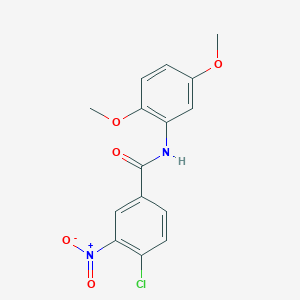![molecular formula C21H22F2N6O B5502097 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)
4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound under discussion belongs to a class of molecules that feature a combination of piperazine, imidazole, and pyrimidine rings. These moieties are known for their significance in medicinal chemistry due to their versatile biological activities. The incorporation of difluorobenzoyl groups further suggests potential for enhanced binding interactions with biological targets, given the electron-withdrawing nature of the fluorine atoms.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds like pyrimidine derivatives, which are then functionalized with various substituents, including piperazine and imidazole rings. A common strategy might involve cyclocondensation, nucleophilic substitution, and amidation reactions to introduce the desired functional groups at specific positions on the core molecule (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is characterized by X-ray crystallography, revealing details about bond lengths, angles, and overall conformation. Such studies help in understanding the 3D arrangement of atoms, which is crucial for predicting the molecule's interaction with biological targets. The structural analysis often shows that these molecules can adopt specific conformations that favor biological activity (Karczmarzyk & Malinka, 2004).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has led to the development of various novel compounds derived from related chemical frameworks, showcasing their potential in synthesizing new therapeutic agents. For instance, the study by Abu‐Hashem et al. (2020) focuses on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines with antimicrobial activity, starting from 6-amino-1-methyl-2-thiouracil (El-Kalyoubi, Agili, & Youssif, 2015).
Antiviral and Antioxidant Activities
Golankiewicz et al. (1995) explored imidazo[1,5-a]-1,3,5-triazine derivatives for their inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the potential for selective biological activity based on structural units (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995). Additionally, Gouda (2012) investigated pyrazolopyridine derivatives for antioxidant properties, finding that some compounds exhibited promising activities (Gouda, 2012).
Synthesis and Biological Evaluation
Numerous studies have synthesized and evaluated the biological activities of compounds within similar chemical frameworks, such as antimicrobial, antifungal, and antitumor activities. Hammam et al. (2005) synthesized novel fluoro substituted benzo[b]pyran with anti-lung cancer activity, demonstrating the therapeutic potential of these compounds (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-13-14(2)29(12-24-13)20-11-19(25-15(3)26-20)27-6-8-28(9-7-27)21(30)17-5-4-16(22)10-18(17)23/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJERHQOJECAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-difluorophenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)